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Compound of Interest

Compound Name:
3-(4-Bromophenyl)isoxazol-5-

amine

Cat. No.: B040261 Get Quote

Technical Guide: 3-(4-Bromophenyl)isoxazol-5-
amine
CAS Number: 119162-53-7 Molecular Formula: C₉H₇BrN₂O

This technical guide provides an in-depth overview of 3-(4-Bromophenyl)isoxazol-5-amine, a

heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The

document is intended for researchers, scientists, and professionals in the field of drug

development.

Core Compound Specifications
The fundamental properties of 3-(4-Bromophenyl)isoxazol-5-amine are summarized in the

table below, providing a foundational reference for experimental design and material handling.
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Property Value Reference

CAS Number 119162-53-7 [1]

Molecular Formula C₉H₇BrN₂O [1]

Molecular Weight 239.07 g/mol [1]

Synonyms
3-(4-Bromophenyl)-5-

isoxazolamine
[1]

Purity ≥98% [1]

Storage Conditions 4°C, protect from light [1]

Synthesis and Derivatization
The isoxazole scaffold is a key structural motif in a multitude of biologically active compounds.

[2][3][4] The synthesis of 3-aryl-5-aminoisoxazoles, such as the title compound, can be

achieved through various established synthetic methodologies.

General Synthetic Approach: [3+2] Cycloaddition
A prevalent method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction

between a nitrile oxide and an alkyne.[5] This approach offers a high degree of control over the

regioselectivity of the final product.

Experimental Protocol: Generalized Synthesis of 3-Aryl-5-aminoisoxazoles

A general procedure for the synthesis of 5-aminoisoxazoles involves the reaction of

thiocarbamoylcyanoacetates with hydroxylamine.[6]

Preparation of Ethyl Arylthiocarbamoyl-cyanoacetate: An aryl isothiocyanate is reacted with

sodium ethylcyanoacetate in ethanol at room temperature to yield the corresponding ethyl

arylthiocarbamoyl-cyanoacetate.[6]

Cyclization with Hydroxylamine: The resulting thiocarbamoylcyanoacetate is then refluxed

with hydroxylamine in aqueous ethanol.[6] This step facilitates the cyclization and formation

of the 5-aminoisoxazole ring.[6]
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Purification: The crude product is purified by recrystallization from an appropriate solvent to

yield the pure 5-aminoisoxazole derivative.

Derivatization Workflow
The 3-(4-bromophenyl)isoxazol-5-amine molecule serves as a versatile building block for the

synthesis of more complex derivatives with potential therapeutic applications. The presence of

the bromine atom on the phenyl ring allows for further functionalization through cross-coupling

reactions, while the amine group can be readily acylated or alkylated.

Derivatization Reactions Potential Products
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Derivatization pathways for 3-(4-Bromophenyl)isoxazol-5-amine.

Biological Activity and Therapeutic Potential
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting

a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial

properties.[2][3][4] While specific biological data for 3-(4-Bromophenyl)isoxazol-5-amine is

not extensively available in the public domain, the structural motifs present in the molecule

suggest its potential as a precursor for therapeutically active compounds.
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Anticancer Potential
Numerous isoxazole derivatives have been investigated for their anticancer properties.[2][4]

For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic

activity against various cancer cell lines.[7] The 3-(4-bromophenyl) moiety is a common feature

in various small molecule kinase inhibitors and other anticancer agents, suggesting that

derivatives of the title compound could exhibit similar activities.[8]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key

regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The

general structure of 3-(4-Bromophenyl)isoxazol-5-amine provides a foundation for the design

of kinase inhibitors.
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Hypothetical Kinase Inhibition Pathway

3-(4-Bromophenyl)isoxazol-5-amine
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Hypothetical signaling pathway of a kinase inhibitor.

Anti-inflammatory Properties
Isoxazole-containing compounds have also been explored for their anti-inflammatory effects.[2]

[4] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are

key mediators of inflammation.[9] The development of selective COX-2 inhibitors is a major
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goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated

with non-selective NSAIDs.[10] The structural framework of 3-(4-Bromophenyl)isoxazol-5-
amine could be utilized to design novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of 3-(4-Bromophenyl)isoxazol-5-
amine, a series of in vitro and in vivo assays are required.

In Vitro Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds on cancer cell lines.

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound (derivatives of 3-
(4-Bromophenyl)isoxazol-5-amine) for a specified period (e.g., 48 or 72 hours).

MTT Incubation: After the treatment period, the media is replaced with fresh media

containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined from the dose-response curve.

Quantitative Data from Structurally Related Compounds
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While specific data for the title compound is limited, studies on structurally similar 5-(3-

Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer

activity.[11]

Cancer Cell Line
Panel

Most Sensitive Cell
Line

Growth Percent
Inhibition (PGI) at
10⁻⁵ M

Reference

CNS Cancer SNB-75 41.25% [11][12]

Renal Cancer UO-31 37.17% [11]

Leukemia CCRF-CEM 26.92% [11]

Non-Small Cell Lung

Cancer
EKVX 26.61% [11]

Ovarian Cancer OVCAR-5 23.12% [11]

In Vivo Anti-inflammatory Activity Assessment
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of novel compounds.

Animal Model: Male Wistar rats are used for the study.

Compound Administration: The test compound is administered orally or intraperitoneally at a

specific dose. A control group receives the vehicle, and a positive control group receives a

standard anti-inflammatory drug (e.g., indomethacin).

Induction of Inflammation: One hour after compound administration, a 1% solution of

carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce

localized inflammation.

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at

regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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Data Analysis: The percentage of inhibition of paw edema is calculated for each group

relative to the control group.

Conclusion
3-(4-Bromophenyl)isoxazol-5-amine is a valuable heterocyclic building block with significant

potential for the development of novel therapeutic agents. Its versatile chemical structure

allows for the synthesis of a diverse library of derivatives. Based on the known biological

activities of the isoxazole scaffold and the 4-bromophenyl moiety, future research into the

anticancer and anti-inflammatory properties of derivatives of this compound is warranted. The

experimental protocols and data presented in this guide provide a framework for the synthesis,

derivatization, and biological evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jm0101287
https://www.mdpi.com/1420-3049/28/19/6936
https://www.mdpi.com/1420-3049/28/19/6936
https://pubmed.ncbi.nlm.nih.gov/37836779/
https://pubmed.ncbi.nlm.nih.gov/37836779/
https://www.benchchem.com/product/b040261#3-4-bromophenyl-isoxazol-5-amine-cas-number-and-molecular-formula
https://www.benchchem.com/product/b040261#3-4-bromophenyl-isoxazol-5-amine-cas-number-and-molecular-formula
https://www.benchchem.com/product/b040261#3-4-bromophenyl-isoxazol-5-amine-cas-number-and-molecular-formula
https://www.benchchem.com/product/b040261#3-4-bromophenyl-isoxazol-5-amine-cas-number-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

